An In-depth Technical Guide to 3-amino-N-(pyridin-2-yl)benzamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-amino-N-(pyridin-2-yl)benzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-amino-N-(pyridin-2-yl)benzamide, a compound of interest in medicinal chemistry and materials science. Due to the absence of a registered CAS number for this specific isomer, this document outlines its key identifiers, predicted properties, a detailed synthetic route, and safety considerations based on closely related analogues.
Core Identifiers and Chemical Structure
While a specific CAS number for 3-amino-N-(pyridin-2-yl)benzamide is not currently indexed in major chemical databases, its fundamental identifiers have been established based on its chemical structure.
Table 1: Core Identifiers for 3-amino-N-(pyridin-2-yl)benzamide
| Identifier | Value | Source |
| IUPAC Name | 3-amino-N-(pyridin-2-yl)benzamide | PubChem |
| Molecular Formula | C₁₂H₁₁N₃O | PubChem[1] |
| Molecular Weight | 213.24 g/mol | Chem-Impex[2] |
| Canonical SMILES | C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)N | PubChem[1] |
| InChI | InChI=1S/C12H11N3O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,13H2,(H,14,15,16) | PubChem[1] |
| InChIKey | HWVCEQRVFSOTRS-UHFFFAOYSA-N | PubChem[1] |
It is crucial to distinguish this compound from its isomers, such as 2-amino-N-(pyridin-3-yl)benzamide (CAS No. 76102-92-6) and 3-(pyridin-2-yl)benzamide (CAS No. 949115-06-4), as the positions of the amino group and the pyridine linkage significantly impact its chemical and biological properties.
Caption: Proposed two-step synthesis of 3-amino-N-(pyridin-2-yl)benzamide.
Step 1: Synthesis of 3-Nitro-N-(pyridin-2-yl)benzamide
This step involves the formation of an amide bond between 3-nitrobenzoic acid and 2-aminopyridine. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride, which then readily reacts with the amine.
Experimental Protocol:
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Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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Amidation: Dissolve the resulting crude 3-nitrobenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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In a separate flask, dissolve 2-aminopyridine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 equivalents) in the same anhydrous solvent.
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Cool the amine solution to 0 °C in an ice bath and add the solution of 3-nitrobenzoyl chloride dropwise with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
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Work-up and Purification: Quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess 2-aminopyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N-(pyridin-2-yl)benzamide.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of 3-Nitro-N-(pyridin-2-yl)benzamide to 3-amino-N-(pyridin-2-yl)benzamide
The final step is the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in a protic solvent.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the purified 3-nitro-N-(pyridin-2-yl)benzamide (1 equivalent) in ethanol.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
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Reduction: Heat the reaction mixture to reflux and stir for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9). This will precipitate tin salts.
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Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethanol or ethyl acetate.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-N-(pyridin-2-yl)benzamide.
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Further purification can be achieved by recrystallization or column chromatography.
Safe Handling and Storage
While specific safety data for 3-amino-N-(pyridin-2-yl)benzamide is not available, precautions should be taken based on the reactivity of the functional groups present and data from related compounds.
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Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood, especially during reactions involving thionyl chloride. Avoid inhalation of dust and vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.
Potential Applications
The structural motifs present in 3-amino-N-(pyridin-2-yl)benzamide suggest its potential utility in several areas of research and development:
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Medicinal Chemistry: The N-pyridin-2-yl benzamide scaffold is a known pharmacophore. Analogues have been investigated as allosteric activators of glucokinase, suggesting potential applications in the treatment of type 2 diabetes. The presence of an amino group provides a handle for further chemical modification to explore structure-activity relationships (SAR) for various biological targets.
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Materials Science: The aromatic and hydrogen-bonding capabilities of this molecule make it a potential building block for the synthesis of novel polymers and coordination complexes with interesting electronic and photophysical properties.
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Intermediate in Organic Synthesis: As a bifunctional molecule with both an amine and an amide group, it can serve as a versatile intermediate for the synthesis of more complex molecular architectures.
Conclusion
3-amino-N-(pyridin-2-yl)benzamide is a compound with significant potential in various scientific domains. This guide provides a foundational understanding of its chemical identity, a detailed and practical synthetic route, and insights into its potential applications. As research on this and related molecules continues, a more comprehensive experimental characterization will undoubtedly emerge, further elucidating its properties and utility.
References
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PubChem. 3-amino-n-(pyridin-2-yl)benzamide. National Center for Biotechnology Information. [Link]
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MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]
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PubMed. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. [Link]
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ResearchGate. How to produce amide from Benzoic acid and amine directly? [Link]
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PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
